4-Chloropyrimidine-2-carbonitrile

Catalog No.
S809118
CAS No.
898044-48-9
M.F
C5H2ClN3
M. Wt
139.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloropyrimidine-2-carbonitrile

CAS Number

898044-48-9

Product Name

4-Chloropyrimidine-2-carbonitrile

IUPAC Name

4-chloropyrimidine-2-carbonitrile

Molecular Formula

C5H2ClN3

Molecular Weight

139.54 g/mol

InChI

InChI=1S/C5H2ClN3/c6-4-1-2-8-5(3-7)9-4/h1-2H

InChI Key

AKONCVZBQYODEU-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1Cl)C#N

Canonical SMILES

C1=CN=C(N=C1Cl)C#N

The exact mass of the compound 4-Chloropyrimidine-2-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chloropyrimidine-2-carbonitrile (CAS 898044-48-9) is a highly functionalized, electron-deficient heterocyclic building block primarily procured for the synthesis of advanced pharmaceutical intermediates, particularly kinase inhibitors [1]. Structurally, it features a highly reactive electrophilic center at the C-4 position (chlorine) and a versatile, orthogonally reactive handle at the C-2 position (nitrile). The strong electron-withdrawing nature of the cyano group activates the pyrimidine ring, making the C-4 chloride exceptionally susceptible to nucleophilic aromatic substitution (SNAr) under mild, metal-free conditions [2]. This dual-functionality allows buyers to rapidly assemble complex 2,4-disubstituted pyrimidines without relying on expensive transition-metal catalysis or complex regioselective protection schemes.

Attempting to substitute 4-chloropyrimidine-2-carbonitrile with the cheaper and more common 2,4-dichloropyrimidine introduces significant process liabilities. While 2,4-dichloropyrimidine can undergo SNAr, its two leaving groups often lead to poor regiocontrol, generating mixtures of C-2 and C-4 substituted isomers that require labor-intensive chromatographic separation and reduce the isolated yield of the target API intermediate[1]. Furthermore, if a C-2 carboxamide or tetrazole is ultimately required, starting from 2,4-dichloropyrimidine necessitates a downstream cyanation step. This typically requires palladium or copper catalysis and highly toxic reagents like zinc cyanide, introducing severe safety, environmental, and heavy-metal remediation costs that negate any initial raw material savings[2].

Elimination of Regioisomer Impurities in Amination Workflows

When synthesizing 4-amino-substituted pyrimidines, 4-chloropyrimidine-2-carbonitrile provides highly specific regiocontrol because it possesses only a single leaving group at the C-4 position. In contrast, the standard baseline material, 2,4-dichloropyrimidine, features two competitive electrophilic sites. Depending on the nucleophile and steric factors, 2,4-dichloropyrimidine frequently yields problematic mixtures of C-4 and C-2 aminated regioisomers (often in ratios ranging from 80:20 to 60:40), driven by subtle LUMO orbital distributions [1]. By utilizing the pre-functionalized 2-cyano compound, process chemists eliminate the formation of the C-2 aminated byproduct, bypassing the need for complex chromatographic separations and directly increasing the isolated yield of the desired intermediate.

Evidence DimensionRegioselectivity in primary SNAr
Target Compound Data>99% C-4 specific substitution (single leaving group)
Comparator Or Baseline2,4-Dichloropyrimidine (frequent C-4/C-2 regioisomer mixtures requiring separation)
Quantified DifferenceEliminates ~20-40% off-target regioisomer formation
ConditionsStandard SNAr with amine nucleophiles

Eliminating regioisomer formation removes a major bottleneck in downstream purification, directly reducing solvent waste and improving overall process yield.

Bypassing Hazardous Late-Stage Cyanation Steps

The procurement of 4-chloropyrimidine-2-carbonitrile allows for the direct, two-step synthesis of 4-amino-pyrimidine-2-carboxamides via SNAr followed by simple basic hydrolysis (e.g., using NaOH in dioxane) [1]. If a buyer instead selects 2,4-dichloropyrimidine, the synthetic route requires an initial SNAr, followed by a hazardous transition-metal-catalyzed cyanation of the remaining C-2 chloride to install the nitrile group, and finally hydrolysis [2]. This alternative route requires the procurement and handling of highly toxic cyanide sources (such as Zn(CN)2 or CuCN) and expensive palladium or copper catalysts. Procuring the pre-cyanated building block thus saves at least one synthetic step and fundamentally improves the safety and environmental profile of the manufacturing process.

Evidence DimensionSteps to 2-carboxamide derivatives and reagent toxicity
Target Compound Data2 steps (SNAr + hydrolysis); zero cyanide reagents added
Comparator Or Baseline2,4-Dichloropyrimidine: 3+ steps; requires highly toxic Zn(CN)2 or CuCN and metal catalysts
Quantified DifferenceSaves 1-2 synthetic steps and eliminates 100% of toxic cyanide reagent handling
ConditionsSynthesis of 4-amino-pyrimidine-2-carboxamide API intermediates

Bypassing late-stage cyanation eliminates the procurement of highly toxic cyanide salts and expensive transition metals, drastically streamlining scale-up and safety compliance.

Kinetic Activation for Metal-Free Coupling of Unreactive Amines

The presence of the strongly electron-withdrawing 2-cyano group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyrimidine ring compared to unsubstituted analogs. This electronic activation makes the C-4 chloride highly susceptible to nucleophilic attack. As demonstrated in the synthesis of BTK inhibitors, 4-chloropyrimidine-2-carbonitrile successfully undergoes metal-free SNAr with sterically hindered or electronically deactivated anilines under microwave irradiation (150 °C, 20 min)[1]. Attempting the same metal-free coupling with a less activated comparator like 4-chloropyrimidine often results in poor conversion, necessitating the use of expensive Buchwald-Hartwig palladium cross-coupling conditions to achieve acceptable yields[2].

Evidence DimensionRequirement for transition-metal catalysts with weak nucleophiles
Target Compound DataEnables metal-free SNAr (e.g., thermal/microwave at 150 °C)
Comparator Or Baseline4-Chloropyrimidine (often requires Pd-catalysis for deactivated anilines)
Quantified DifferenceEliminates the need for Pd catalysts and phosphine ligands in the coupling step
ConditionsCoupling with sterically hindered or electron-deficient anilines

Enabling metal-free SNAr for challenging amines reduces catalyst procurement costs and eliminates the need for strict heavy-metal scavenging during API purification.

Synthesis of BTK and PRMT5 Kinase Inhibitors

Due to its precise regiocontrol and pre-installed cyano group, this compound is a highly efficient starting material for synthesizing 2-carboxamide-4-amino pyrimidine cores found in advanced kinase inhibitors. It allows process chemists to rapidly couple complex anilines at the C-4 position via SNAr, followed by controlled hydrolysis of the C-2 nitrile to a primary amide, a critical hydrogen-bonding pharmacophore in many targeted oncology therapies [1].

Development of Tetrazole-Bearing Pharmaceuticals

The C-2 nitrile group serves as a stable precursor for the synthesis of 5-substituted tetrazoles via [3+2] cycloaddition with azides. Procuring this specific building block allows medicinal chemists to install the pyrimidine core and subsequently convert the nitrile into a tetrazole (a common carboxylic acid bioisostere) without needing to perform hazardous late-stage cyanation on a chlorinated intermediate[2].

Metal-Free Library Generation for Structure-Activity Relationship (SAR) Studies

Because the 2-cyano group highly activates the C-4 position towards SNAr, this compound is highly suited for high-throughput, metal-free library synthesis. Discovery teams can react the compound with a wide array of diverse, weak, or sterically hindered amines in simple parallel synthesis formats, avoiding the complexities, inert atmosphere requirements, and variable yields associated with palladium-catalyzed Buchwald-Hartwig aminations [3].

XLogP3

1.2

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-Chloro-2-pyrimidinecarbonitrile

Dates

Last modified: 08-16-2023

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